molecular formula C16H21NO4 B1457090 1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate CAS No. 908245-08-9

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate

Cat. No. B1457090
CAS RN: 908245-08-9
M. Wt: 291.34 g/mol
InChI Key: IJRRKWFHSQQJIY-UHFFFAOYSA-N
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Description

“1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1227911-34-3 . It has a molecular weight of 291.35 and its IUPAC name is 1-benzyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate . The compound is typically stored in a refrigerator .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H21NO4/c1-12-8-9-14 (15 (18)20-2)10-17 (12)16 (19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3/t12-,14+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . and is typically stored in a refrigerator .

Scientific Research Applications

Antibacterial Evaluation

1-Benzyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate derivatives have shown promise in antibacterial applications. A study synthesized and analyzed the antibacterial effectiveness of several derivatives, noting valuable results in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Enantioselective Benzylation

The compound has been utilized in enantioselective benzylation processes. A particular study involved the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Yaomin Wang et al., 2018).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds using derivatives of this compound. For example, the synthesis of racemic albifloranine and its anti-addictive congeners, including 18-methoxycoronaridine, involved the use of such derivatives (U. Bandarage et al., 1999).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

The compound has been utilized as an intermediate in synthesizing inhibitors for protein tyrosine kinase Jak3, a target for treating various diseases (Chen Xin-zhi, 2011).

Development of Acetylcholinesterase Inhibitors

It has also been involved in the synthesis of Donepezil Hydrochloride, an acetylcholinesterase inhibitor, which is significant in the treatment of Alzheimer's disease (H. Bing, 2005).

Studies on Benzyl Silanes

The compound's derivatives have been studied for their influence on the bonding situation of benzyl silanes, contributing to the understanding of their structural and electronic properties (Felix Otte et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

1-O-benzyl 3-O-methyl 6-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12-8-9-14(15(18)20-2)10-17(12)16(19)21-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRKWFHSQQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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